N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 2,5-dichlorobenzyl group and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the 2,5-Dichlorobenzyl Group: The 2,5-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,5-dichlorobenzyl halides and the thiazole intermediate.
Attachment of the 2-Methylpropanamide Moiety: The final step involves the acylation of the thiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,5-dichlorobenzyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the formulation of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
- N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide
Uniqueness
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-11(20-14)6-9-5-10(15)3-4-12(9)16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUZMPDXCVUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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